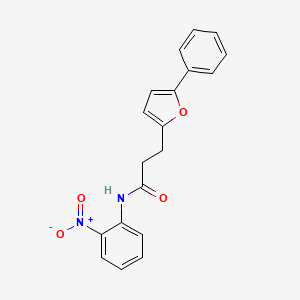

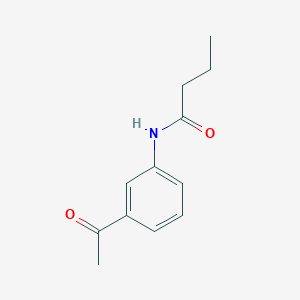

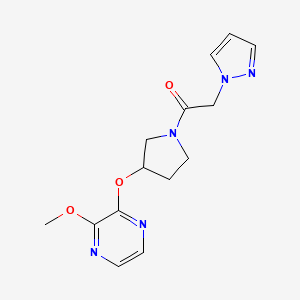

![molecular formula C17H17N3O B2395619 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide CAS No. 303991-78-8](/img/structure/B2395619.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various biological targets .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or its derivatives in the presence of a catalyst .Molecular Structure Analysis

The benzimidazole core is planar and it is a crucial part of the structure of many important biomolecules .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are diverse, depending on the functional groups attached to the benzimidazole core .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on the specific substituents on the benzimidazole core. Generally, benzimidazole derivatives are stable compounds .科学的研究の応用

Antiparasitic and Antioxidant Activity

The compound has been studied for its combined antiparasitic and antioxidant activity . It has been found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin against parasites like Trichinella spiralis .

Allosteric Activators of Human Glucokinase

N-benzimidazol-2yl benzamide analogues have been synthesized and assessed as allosteric activators of human glucokinase . This is significant for the therapy of type-2 diabetes .

Design of Coordination Compounds

The compound is used in the design of coordination compounds . It is often used to prepare metal complexes for modeling the active sites of relevant metalloenzymes .

Multifarious Biological Activities

Compounds containing these structural features have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities etc . They are also used as important drug candidates such as anthelmintics and proton-pump inhibitors .

Antibacterial Agents

Benzimidazole derivatives have been synthesized and evaluated as antibacterial agents . They have shown variable activity against tested Gram-positive and Gram-negative bacterial strains .

Organic Ligands and Functional Materials

Benzimidazoles are used as organic ligands and functional materials . They have various photophysical properties and photoelectric properties .

Boosting Conductivity of Doped Films

Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

8. Cytotoxic Activity Against Cancer Cell Lines One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been found to interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

A study on n-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase showed favourable pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBCAIFUKKRCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

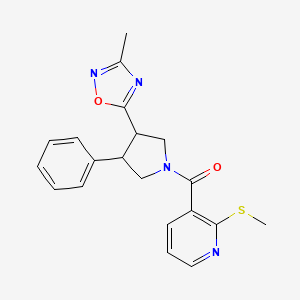

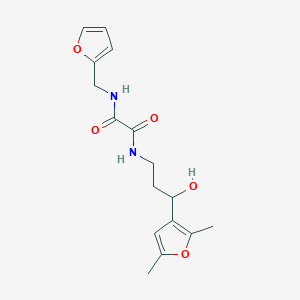

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)

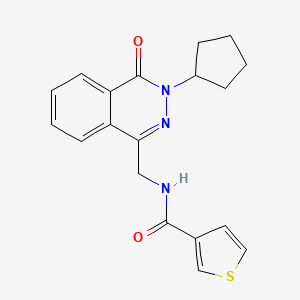

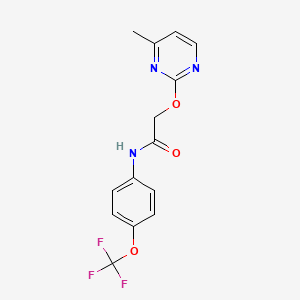

![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

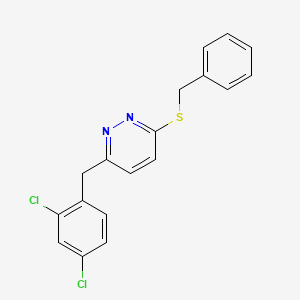

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)